Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Epoxyheptachlor, also known as heptachlor epoxide, is a chemical compound with the molecular formula C₁₀H₅Cl₇O. It is a derivative of heptachlor, an organochlorine compound that was widely used as an insecticide. Epoxyheptachlor is formed through the oxidation of heptachlor and is known for its stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxyheptachlor is synthesized through the epoxidation of heptachlor. The process involves the oxidation of heptachlor using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid or peroxyacetic acid, in an organic solvent. The reaction is typically carried out at room temperature and requires a catalyst to facilitate the epoxidation process .
Industrial Production Methods: Industrial production of epoxyheptachlor follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves the chlorination of chlordene followed by epoxidation to produce epoxyheptachlor .
Chemical Reactions Analysis
Types of Reactions: Epoxyheptachlor undergoes various chemical reactions, including:
Oxidation: Epoxyheptachlor can be further oxidized to form more stable compounds.
Reduction: It can be reduced to its corresponding alcohols.
Substitution: Epoxyheptachlor can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: More stable epoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Epoxyheptachlor has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of epoxides and their reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health and its role as a contaminant in various environments.
Industry: Used in the development of pesticides and other chemical products.
Mechanism of Action
Epoxyheptachlor exerts its effects by interacting with biological membranes and enzymes. It disrupts the normal functioning of cells by binding to proteins and interfering with their activity. The compound is known to affect the nervous system by inhibiting the action of neurotransmitters, leading to neurotoxic effects .
Comparison with Similar Compounds
Heptachlor: The parent compound of epoxyheptachlor, used as an insecticide.
Chlordane: Another organochlorine compound with similar properties and uses.
Dieldrin: A related epoxide with similar environmental persistence and toxicity.
Uniqueness: Epoxyheptachlor is unique due to its stability and persistence in the environment. Unlike its parent compound heptachlor, epoxyheptachlor is more resistant to degradation and can remain in the environment for extended periods. This makes it a significant concern for environmental and human health .
Properties
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-13-8-7(9(15)14(2)11(13)17)4-6(5-12-8)10(16)18-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPENQUOBOUPTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)OC)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361205 |
Source
|
Record name | methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120788-68-3 |
Source
|
Record name | methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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